![molecular formula C21H22N2O3 B7709416 N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methoxybenzamide](/img/structure/B7709416.png)
N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methoxybenzamide, also known as EMA401, is a novel drug candidate that has been developed for the treatment of chronic pain. It is a small molecule that selectively targets the AT2 receptor, which is involved in the regulation of pain and inflammation.
Mecanismo De Acción
N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methoxybenzamide selectively targets the AT2 receptor, which is expressed in sensory neurons and has been shown to play a role in the regulation of pain and inflammation. Activation of the AT2 receptor has been shown to produce analgesic effects in preclinical models of chronic pain, and N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methoxybenzamide has been shown to enhance the activity of the AT2 receptor. The exact mechanism by which N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methoxybenzamide produces its analgesic effects is not fully understood, but it is thought to involve modulation of ion channels and neurotransmitter release in sensory neurons.
Biochemical and Physiological Effects:
N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methoxybenzamide has been shown to produce significant analgesic effects in preclinical models of chronic pain, including neuropathic and inflammatory pain. The drug has also been shown to have anti-inflammatory effects, which may contribute to its analgesic properties. N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methoxybenzamide has a favorable safety profile, with no significant adverse effects observed in preclinical or clinical studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methoxybenzamide has several advantages for lab experiments, including its selective targeting of the AT2 receptor, which allows for the study of the role of this receptor in pain and inflammation. The drug has also been extensively characterized using various analytical techniques, which ensures its purity and potency. However, N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methoxybenzamide has some limitations for lab experiments, including its relatively low solubility in water, which may limit its use in certain assays.
Direcciones Futuras
There are several future directions for the development and study of N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methoxybenzamide. One area of research is the optimization of the drug's pharmacokinetic properties, including its solubility and bioavailability. Another area of research is the identification of biomarkers that can be used to predict the response to N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methoxybenzamide in patients with chronic pain. Additionally, the role of the AT2 receptor in other physiological processes, such as cardiovascular function and immune regulation, is an area of ongoing research that may provide new insights into the therapeutic potential of N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methoxybenzamide.
Métodos De Síntesis
The synthesis of N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methoxybenzamide involves a multi-step process that begins with the reaction of 4-methoxybenzoyl chloride with N-ethyl-N-methylamine to form N-ethyl-N-methyl-4-methoxybenzamide. This intermediate is then reacted with 2-hydroxy-8-methylquinoline in the presence of a base to form the final product, N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methoxybenzamide. The synthesis of N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methoxybenzamide has been optimized to produce high yields and purity, and the drug has been extensively characterized using various analytical techniques.
Aplicaciones Científicas De Investigación
N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methoxybenzamide has been extensively studied in preclinical models of chronic pain, including neuropathic and inflammatory pain. In these studies, N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methoxybenzamide has been shown to produce significant analgesic effects, with a favorable safety profile. N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methoxybenzamide has also been shown to have anti-inflammatory effects, which may contribute to its analgesic properties. Clinical trials of N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methoxybenzamide in patients with neuropathic pain have shown promising results, with significant reductions in pain scores observed in treated patients.
Propiedades
IUPAC Name |
N-ethyl-4-methoxy-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-4-23(21(25)15-8-10-18(26-3)11-9-15)13-17-12-16-7-5-6-14(2)19(16)22-20(17)24/h5-12H,4,13H2,1-3H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMLYJLSJRJNTPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC2=CC=CC(=C2NC1=O)C)C(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.